Cas no 1213540-83-0 ((1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE)

(1R)-1-(2-Bromo-6-fluorophenyl)propylamine is a chiral amine derivative featuring a bromo-fluoro-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The presence of both bromo and fluoro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to introduce steric and electronic diversity. High purity and well-defined chirality ensure reproducibility in research and industrial applications.
(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE structure
1213540-83-0 structure
Product name:(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE
CAS No:1213540-83-0
MF:C9H11BrFN
Molecular Weight:232.092745065689
CID:5592902
PubChem ID:103695078

(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE 化学的及び物理的性質

名前と識別子

    • (1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE
    • (R)-1-(2-bromo-6-fluorophenyl)propan-1-amine
    • Benzenemethanamine, 2-bromo-α-ethyl-6-fluoro-, (αR)-
    • 1213540-83-0
    • Y12311
    • インチ: 1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1
    • InChIKey: PEPLTTSJDZYFNY-MRVPVSSYSA-N
    • SMILES: C1([C@@H](CC)N)=C(F)C=CC=C1Br

計算された属性

  • 精确分子量: 231.00589g/mol
  • 同位素质量: 231.00589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.5

じっけんとくせい

  • 密度みつど: 1.418±0.06 g/cm3(Predicted)
  • Boiling Point: 257.9±25.0 °C(Predicted)
  • 酸度系数(pKa): 8.38±0.10(Predicted)

(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761513-1g
(r)-1-(2-Bromo-6-fluorophenyl)propan-1-amine
1213540-83-0 98%
1g
¥8534.00 2024-08-09

(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINE 関連文献

(1R)-1-(2-BROMO-6-FLUOROPHENYL)PROPYLAMINEに関する追加情報

(1R)-1-(2-Bromo-6-fluorophenyl)propanamine: A Comprehensive Overview

The compound with CAS No. 1213540-83-0, commonly referred to as (1R)-1-(2-bromo-6-fluorophenyl)propanamine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The long-chain amine structure, combined with the substituted aromatic ring, makes it a versatile building block for various chemical reactions and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(2-bromo-6-fluorophenyl)propanamine. Researchers have explored novel methodologies to optimize its production, leveraging cutting-edge techniques such as catalytic asymmetric synthesis and microwave-assisted reactions. These innovations have not only improved the yield but also enhanced the stereochemical purity of the compound, which is critical for its application in enantioselective drug design.

The structural integrity of (1R)-1-(2-bromo-6-fluorophenyl)propanamine lies in its chiral center, which imparts unique optical properties. The presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring introduces electronic and steric effects that influence its reactivity and bioavailability. These substituents also play a pivotal role in modulating the compound's pharmacokinetic profile, making it an attractive candidate for drug delivery systems.

Emerging studies have highlighted the potential of (1R)-1-(2-bromo-6-fluorophenyl)propanamine as a lead compound in the development of therapeutic agents targeting various diseases. For instance, its ability to interact with specific biological pathways has been explored in preclinical models of neurodegenerative disorders and inflammatory conditions. The compound's amino group facilitates its interaction with cellular receptors, while the aromatic ring provides stability and selectivity in binding.

In terms of applications, (1R)-1-(2-bromo-6-fluorophenyl)propanamine serves as an intermediate in the synthesis of more complex molecules. Its use as a precursor in medicinal chemistry has been documented in several high-impact journals, underscoring its importance in drug discovery pipelines. Additionally, its compatibility with diverse reaction conditions makes it a valuable tool for exploring novel chemical transformations.

From an environmental perspective, researchers have also investigated the biodegradation pathways of (1R)-1-(2-bromo-6-fluorophenyl)propanamine, ensuring its safe handling and disposal. This aligns with global efforts to promote sustainable chemistry practices and minimize ecological impact.

In conclusion, (1R)-1-(2-bromo-6-fluorophenyl)propanamine stands out as a multifaceted compound with immense potential across various scientific domains. Its structural uniqueness, coupled with advancements in synthetic methods and pharmacological insights, positions it as a key player in future research and development endeavors.

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